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Compound of Interest

Compound Name: 4'-Cyano-2'-deoxycytidine

Cat. No.: B15194927

An In-depth Technical Guide on the Core Chemical Properties and Structure of 4'-Cyano-2'-
deoxycytidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the chemical properties, structure, and relevant
experimental methodologies for 4'-Cyano-2'-deoxycytidine, a modified nucleoside with
significant potential in antiviral and anti-cancer research.

Chemical Properties

Quantitative data for 4'-Cyano-2'-deoxycytidine is not readily available in public databases.
The following tables summarize the known properties of the closely related isomer, 1'-C-cyano-
2'-deoxycytidine, and the parent compound, 2'-deoxycytidine, for comparative purposes.

Table 1: Physicochemical Properties
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Property 1'-C-cyan-o-2'- 2'-deoxycytidine
deoxycytidine[1]

Molecular Formula C10H12N4O4 CoH13N304[2]

Molecular Weight 252.23 g/mol 227.22 g/mol [2]

Melting Point Not available 207-210 °C

Boiling Point Not available Not available

Solubility Not available Soluble in water and DMSO.

pKa Not available Not available

XLogP3-AA 2.1 -1.8

Table 2: Structural Identifiers for 1'-C-cyano-2'-deoxycytidine[1]

Identifier Value

(2S,4S,5R)-2-(4-amino-2-oxopyrimidin-1-yl)-4-
hydroxy-5-(hydroxymethyl)oxolane-2-carbonitrile

IUPAC Name

C1--INVALID-LINK--
N2C=CC(=NC2=0)N)CO">C@@HO

SMILES

INChl=1S/C10H12N404/c11-5-10(3-6(16)7(4-
InChl 15)18-10)14-2-1-8(12)13-9(14)17/h1-2,6-7,15-
16H,3-4H2,(H2,12,13,17)/t6-,7+,10-/m0/s1

Chemical Structure

The structure of 4'-Cyano-2'-deoxycytidine consists of a deoxyribose sugar moiety attached
to a cytosine nucleobase, with a cyano group substituting the hydrogen at the 4' position of the
sugar.

(Note: As specific structural data for the 4'-cyano isomer is unavailable, the following
visualizations are based on the structure of the 1'-cyano isomer and adapted to represent the
4'-cyano modification for illustrative purposes.)
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Caption: 2D structure of 4'-Cyano-2'-deoxycytidine.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of 4'-Cyano-2'-deoxycytidine
are not widely published. However, based on the synthesis of other 4'-substituted nucleosides,
a general synthetic approach can be outlined.

General Synthesis of 4'-Substituted-2'-Deoxy-2'-a-Fluoro
Nucleoside Analogs|3]

A common strategy involves the modification of a pre-existing nucleoside. For instance, the
synthesis of 4'-substituted-2'-deoxy-2'-a-fluoro nucleoside derivatives can be achieved from
commercially available 2'-deoxy-2'-a-fluorocytidine.[3] The synthesis of a 4'-cyano derivative
would likely involve the introduction of the cyano group at the 4' position of a suitably protected
deoxycytidine derivative. This can be achieved through various organic synthesis reactions,
potentially involving a key intermediate with a leaving group at the 4' position, followed by
nucleophilic substitution with a cyanide salt.
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Caption: General synthetic workflow for 4'-substituted nucleosides.

Analytical Methods

Standard analytical techniques would be employed to characterize the final product:

e Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 3C NMR would be used to
confirm the structure of the molecule, including the position of the cyano group and the
stereochemistry of the sugar moiety.

e Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to
confirm the molecular formula by providing an accurate mass measurement.
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Biological Activity and Mechanism of Action

4'-Cyano-2'-deoxycytidine is investigated for its potential as an antiviral and anticancer agent.
[4] Its mechanism of action is believed to be similar to other 4'-substituted nucleoside analogs,
which act as chain terminators during DNA or RNA synthesis.

As an antiviral agent, 4'-cyano modified nucleosides have been shown to inhibit viral RNA-
dependent RNA polymerase (RdRp). After entering the cell, the nucleoside is phosphorylated
to its active triphosphate form. This triphosphate analog is then incorporated into the growing
viral RNA chain by the viral RdRp. The presence of the 4'-cyano group sterically hinders the
translocation of the polymerase, preventing the addition of the next nucleotide and thus
terminating the replication of the viral genome.
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Caption: Mechanism of antiviral action of 4'-Cyano-2'-deoxycytidine.

In the context of cancer therapy, the incorporation of such modified nucleosides into the DNA of
cancer cells can induce DNA damage and apoptosis, thereby inhibiting tumor growth.[4]

Conclusion

4'-Cyano-2'-deoxycytidine is a promising nucleoside analog with potential therapeutic
applications. While specific physicochemical data remains to be fully characterized in publicly
accessible formats, its structural similarity to other 4'-substituted nucleosides provides a strong
basis for understanding its chemical behavior and biological activity. Further research,
particularly in the areas of detailed synthesis optimization and in vivo efficacy studies, will be
crucial for its development as a potential therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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